molecular formula C14H12N2O3S B2640880 7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide CAS No. 951945-76-9

7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B2640880
CAS RN: 951945-76-9
M. Wt: 288.32
InChI Key: UMVUTSXIJVAFLA-UHFFFAOYSA-N
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Description

7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, also known as MTB-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTB-7 belongs to the benzofuran family and is structurally similar to other benzofuran compounds that have shown promising results in treating various diseases.

Scientific Research Applications

Synthesis and Characterization

A range of novel compounds including benzofuran derivatives have been synthesized to explore their potential therapeutic applications. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were developed as anti-inflammatory and analgesic agents, showing significant inhibition of cyclooxygenase-2 (COX-2) and possessing analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antitumor Activity

Thiazole derivatives, including those related to the core structure of interest, have been investigated for their antitumor effects. New thiazole derivatives were synthesized, showing significant potential to inhibit the in vitro growth of human tumor cells, indicating their promise as innovative anti-cancer agents (Ostapiuk et al., 2017).

Receptor Antagonist Development

Compounds with the benzofuran carboxamide structure have been developed as receptor antagonists for various therapeutic applications. For example, an orally active CCR5 antagonist was developed through practical synthesis methods, highlighting the potential for treating conditions mediated by the CCR5 receptor (Ikemoto et al., 2005).

Neuroprotective and Antioxidant Activities

Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. Derivatives showing considerable protection against NMDA-induced excitotoxic neuronal cell damage and ROS scavenging activities indicate the potential for treating neurodegenerative diseases (Cho et al., 2015).

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

Benzofuran-7-carboxamide was identified as a novel scaffold for PARP-1 inhibitors, with compounds synthesized to optimize potency. These inhibitors have potential applications in treating diseases where PARP-1 plays a critical role, such as in cancer and neurodegenerative disorders (Lee et al., 2012).

Anticholinesterase Action

Novel carbamates based on furobenzofuran and methanobenzodioxepine skeletons have shown potent anticholinesterase activity, indicating potential for treating conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial (Luo et al., 2005).

properties

IUPAC Name

7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8-7-15-14(20-8)16-13(17)11-6-9-4-3-5-10(18-2)12(9)19-11/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVUTSXIJVAFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(5-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

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